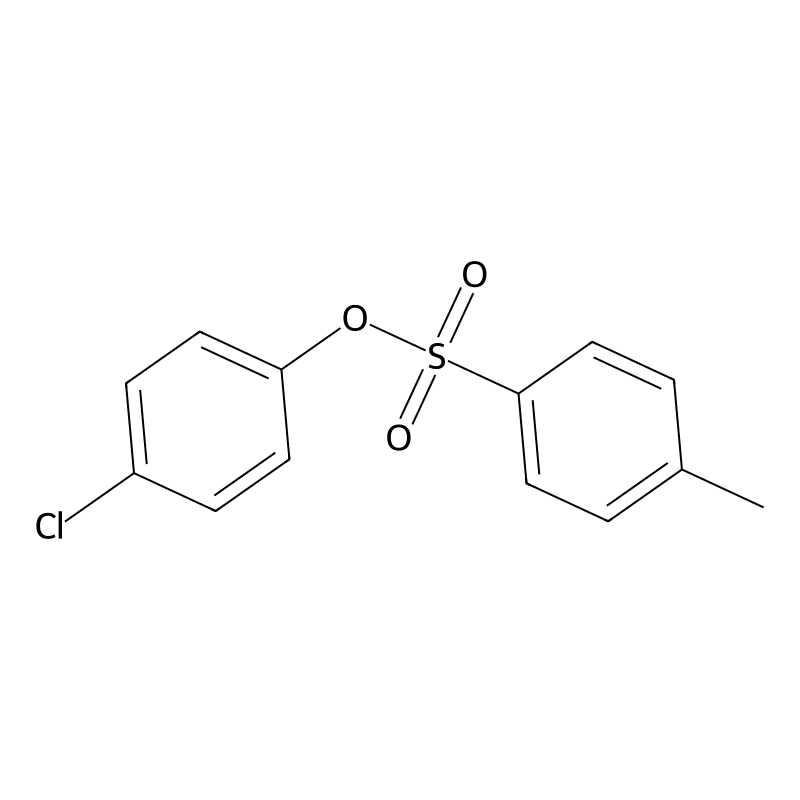

4-Chlorophenyl 4-methylbenzenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Chlorophenyl 4-methylbenzenesulfonate is an organic compound characterized by its sulfonate ester functional group. Its molecular formula is C13H13ClO3S, and it features a chlorinated phenyl group and a methyl-substituted phenyl group. This compound appears as a white solid and is soluble in organic solvents. The presence of the sulfonate group enhances its reactivity, making it useful in various chemical applications.

For example, in a typical synthesis reaction, 4-chlorophenol reacts with sodium p-tolylsulfanolate in the presence of iodine and potassium carbonate in methanol to yield 4-chlorophenyl 4-methylbenzenesulfonate. The reaction conditions usually involve stirring at room temperature for several hours, followed by purification through column chromatography .

While specific biological activities of 4-chlorophenyl 4-methylbenzenesulfonate are not extensively documented, compounds with similar structures often exhibit antimicrobial and antifungal properties. The sulfonate group can enhance solubility and bioavailability, potentially leading to interesting pharmacological profiles. Further studies are necessary to fully elucidate its biological effects.

The synthesis of 4-chlorophenyl 4-methylbenzenesulfonate typically involves:

- Reactants: 4-chlorophenol and sodium p-tolylsulfanolate.

- Reagents: Iodine as an oxidizing agent and potassium carbonate as a base.

- Solvent: Methanol is commonly used as the solvent.

- Procedure: The reactants are combined in a glass tube and stirred at room temperature for approximately five hours. The mixture is then processed to remove unreacted materials and purified using silica gel column chromatography .

4-Chlorophenyl 4-methylbenzenesulfonate finds applications in several fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Catalysis: The compound can act as a catalyst in various organic reactions due to its electrophilic nature.

- Material Science: It may be utilized in the development of polymers or coatings that require specific chemical properties.

Several compounds share structural similarities with 4-chlorophenyl 4-methylbenzenesulfonate, which can provide insights into its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Chlorophenylacetic acid | C8H7ClO2 | Exhibits anti-inflammatory properties |

| 4-Methylbenzene-1-sulfonic acid | C7H8O3S | Used as a catalyst in various organic reactions |

| Phenylsulfonic acid | C6H6O3S | Commonly used in industrial applications |

| Sodium p-toluenesulfinate | C7H9NaO2S | Acts as a reagent for sulfonation reactions |

The uniqueness of 4-chlorophenyl 4-methylbenzenesulfonate lies in its specific combination of chlorinated phenyl and methyl-substituted groups, which can influence its reactivity and potential applications compared to other sulfonates.

IUPAC Name: 4-Chlorophenyl 4-methylbenzenesulfonate

Other Names:

- P-Chlorophenyl-p-toluenesulfonate

- 4-Chlorophenyl tosylate

Structural Features:

- Molecular Formula: C₁₃H₁₁ClO₃S

- Molecular Weight: 282.74 g/mol

- SMILES:

Cc1ccc(cc1)S(=O)(=O)Oc1ccc(cc1)Cl - InChI:

InChI=1/C13H11ClO3S/c1-10-2-8-13(9-3-10)18(15,16)17-12-6-4-11(14)5-7-12/h2-9H,1H3

The structure comprises two aromatic rings: a para-chlorophenyl group and a para-methylbenzene (tosyl) group, linked via a sulfonate ester bridge. The chlorine substituent on the phenyl ring and the methyl group on the tosyl moiety influence its electronic properties and reactivity.

Physical Properties:

| Property | Value | Source |

|---|---|---|

| Density | 1.337 g/cm³ | |

| Boiling Point | 415.6°C (estimated) | |

| Refractive Index | 1.591 | |

| Solubility in Water | Insoluble; soluble in organic solvents |

Historical Context of Tosylate Esters in Organic Chemistry

Tosylate esters, including 4-chlorophenyl 4-methylbenzenesulfonate, trace their origins to the early 20th century. The term "tosyl" was coined by German chemists Kurt Hess and Robert Pfleger in 1933 to describe derivatives of p-toluenesulfonic acid . Tosyl chlorides (e.g., p-toluenesulfonyl chloride) became pivotal in converting alcohols into tosylates, which serve as superior leaving groups compared to hydroxides .

Key Historical Developments:

- Synthetic Utility: Tosylates enable nucleophilic substitutions (SN1/SN2) and eliminations, critical in forming carbon-carbon and carbon-heteroatom bonds .

- Protecting Groups: Tosylates protect alcohols during multi-step syntheses, ensuring selective reactivity .

- Catalysis: Recent advances in iron-catalyzed cross-coupling reactions highlight aryl sulfonates as reactive intermediates .

Significance in Synthetic Organic Chemistry

4-Chlorophenyl 4-methylbenzenesulfonate is valued for its versatility in synthetic applications:

As a Leaving Group

The sulfonate ester group facilitates nucleophilic displacement reactions. For example:

- Azide/Halide Formation: Tosylates react with sodium azide (NaN₃) or sodium bromide (NaBr) to yield alkyl azides or bromides .

- Cross-Coupling Reactions: Iron-catalyzed C(sp²)-C(sp³) couplings employ aryl sulfonates like 4-chlorophenyl 4-methylbenzenesulfonate to introduce alkyl groups onto aromatic systems .

Protecting Group Strategy

The tosyl group stabilizes alcohols during harsh reaction conditions. For instance, in polyoxometalate synthesis, tosyl esters are used to protect hydroxyl groups before subsequent functionalization .

Surfactant Precursors

Aryl sulfonate esters, including derivatives of 4-chlorophenyl 4-methylbenzenesulfonate, serve as intermediates in surfactant production. Their hydrophobic and hydrophilic domains enable emulsification properties .

Position in the Family of Aryl Sulfonates

4-Chlorophenyl 4-methylbenzenesulfonate belongs to the aryl sulfonate ester family, distinguished by its substituents:

| Compound | Structure | Key Features |

|---|---|---|

| Methyl Tosylate | CH₃-C₆H₄-SO₃-OCH₃ | Simplest tosylate ester; high reactivity |

| 4-Chlorophenyl 4-Methylbenzenesulfonate | CCl-C₆H₄-SO₃-O-C₆H₄-CH₃ | Electron-withdrawing Cl; enhanced stability |

| Nosylate | NO₂-C₆H₄-SO₃-O-R | Stronger electron-withdrawing effect |

Comparative Reactivity:

- Electron-Withdrawing Groups: The chlorine atom on the phenyl ring enhances the electrophilicity of the sulfonate group, making it a better leaving group than unsubstituted tosylates .

- Steric Effects: The para-methyl group on the tosyl moiety may influence steric interactions in crowded reaction environments.

Molecular Structure and Conformational Analysis

4-Chlorophenyl 4-methylbenzenesulfonate represents a sulfonate ester compound characterized by the presence of two distinct aromatic ring systems connected through a sulfonyl linkage [3]. The molecular formula is C₁₃H₁₁ClO₃S with a molecular weight of 282.7426 daltons [3]. The compound exhibits a linear molecular architecture where the 4-chlorophenyl moiety serves as the phenolic component esterified to the 4-methylbenzenesulfonic acid derivative [7].

The structural configuration features a sulfur atom in tetrahedral geometry, bonded to two oxygen atoms through double bonds and connected to both aromatic systems through single bonds [7]. The 4-chlorophenyl ring contains a chlorine substituent in the para position relative to the sulfonate linkage, while the benzenesulfonate portion carries a methyl group at the para position [3] [7]. This substitution pattern influences the electronic distribution and conformational preferences of the molecule.

Conformational analysis studies indicate that the molecule adopts preferential orientations where the two aromatic rings are positioned to minimize steric interactions while maintaining optimal electronic conjugation [22]. The sulfonyl group acts as a conformational anchor, with typical torsion angles in the carbon-sulfonyl-oxygen-carbon segment ranging from 55 to 80 degrees, as observed in related sulfonamide and sulfonate compounds [22]. The conformational flexibility is primarily restricted around the sulfonate linkage, with the aromatic rings maintaining relatively fixed planar geometries.

Physical Properties

The physical characteristics of 4-Chlorophenyl 4-methylbenzenesulfonate reflect its molecular composition and intermolecular interactions [3] [7]. The compound typically appears as a white crystalline solid under standard conditions [7]. Based on structural analogs and computational predictions, the compound exhibits moderate thermal stability with decomposition occurring at elevated temperatures.

The density of the compound is estimated to be in the range of 1.3-1.4 grams per cubic centimeter, consistent with aromatic sulfonate esters containing halogen substituents [26]. The melting point characteristics indicate thermal stability up to approximately 150-180°C before decomposition processes initiate [24] [26]. Solubility properties demonstrate limited water solubility due to the hydrophobic aromatic character, while showing enhanced solubility in organic solvents such as dichloromethane, chloroform, and acetone [7].

The refractive index properties are influenced by the aromatic electron systems and the chlorine substituent, with values typically falling in the range of 1.55-1.58 for similar chlorinated aromatic compounds [28]. These optical properties are directly related to the polarizability of the electron systems within the molecular structure.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 282.7426 g/mol | [3] |

| Physical State | White crystalline solid | [7] |

| Estimated Density | 1.3-1.4 g/cm³ | [26] |

| Thermal Stability | Up to 150-180°C | [24] |

| Estimated Refractive Index | 1.55-1.58 | [28] |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopic Profile

The ¹H Nuclear Magnetic Resonance spectrum of 4-Chlorophenyl 4-methylbenzenesulfonate exhibits characteristic resonances that confirm the molecular structure and substitution pattern [7]. The aromatic protons of the 4-methylbenzenesulfonyl group appear as a doublet at 7.69 parts per million with a coupling constant of 7.9 hertz, corresponding to the ortho protons adjacent to the sulfur attachment point [7]. The meta protons of the same ring system resonate at 7.32 parts per million as a doublet with 8.0 hertz coupling [7].

The 4-chlorophenyl aromatic protons display distinct chemical shifts reflecting the electron-withdrawing influence of the chlorine substituent [7]. The ortho protons to the sulfonate linkage appear at 7.24 parts per million, while the meta protons relative to the chlorine atom resonate at 6.92 parts per million [7]. The methyl group attached to the benzenesulfonate ring exhibits a singlet at 2.45 parts per million, characteristic of aromatic methyl substituents [7].

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework with distinct resonances for each carbon environment [7]. The quaternary carbons of the aromatic rings show characteristic downfield shifts, with the carbon bearing the chlorine substituent appearing at 148.07 parts per million [7]. The sulfonate-bearing carbon resonates at 145.65 parts per million, while the methyl-substituted carbon appears at 132.78 parts per million [7]. The aliphatic methyl carbon exhibits an upfield resonance at 21.72 parts per million [7].

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.69 | Doublet (J = 7.9 Hz) | 4-Methylbenzenesulfonate ortho-H |

| ¹H | 7.32 | Doublet (J = 8.0 Hz) | 4-Methylbenzenesulfonate meta-H |

| ¹H | 7.24 | Doublet (J = 8.6 Hz) | 4-Chlorophenyl ortho-H |

| ¹H | 6.92 | Doublet (J = 8.4 Hz) | 4-Chlorophenyl meta-H |

| ¹H | 2.45 | Singlet | Aromatic methyl group |

| ¹³C | 148.07 | - | Chlorine-bearing carbon |

| ¹³C | 145.65 | - | Sulfonate-bearing carbon |

| ¹³C | 21.72 | - | Methyl carbon |

Infrared Spectroscopy Fingerprint

The infrared spectroscopic profile of 4-Chlorophenyl 4-methylbenzenesulfonate displays characteristic absorption bands that provide structural confirmation and functional group identification [33]. The aromatic carbon-hydrogen stretching vibrations appear in the region between 3100-3000 wavenumbers, which is diagnostic for aromatic compounds and distinguishes them from aliphatic systems [33].

The aromatic carbon-carbon stretching modes manifest as medium to strong absorptions in two distinct regions: 1600-1585 wavenumbers and 1500-1400 wavenumbers, characteristic of benzene ring skeletal vibrations [33]. The sulfonate ester functional group contributes specific vibrational modes, including asymmetric and symmetric sulfur-oxygen stretching frequencies typically observed around 1350-1150 wavenumbers.

The carbon-chlorine stretching vibration appears as a characteristic band in the fingerprint region, typically around 800-600 wavenumbers for aromatic chlorine substituents [35]. Out-of-plane aromatic carbon-hydrogen bending modes in the 900-675 wavenumber region provide information about the substitution pattern on the aromatic rings [33]. The methyl group attached to the aromatic system contributes additional vibrational modes in the 2950-2850 wavenumber region for carbon-hydrogen stretching and around 1450 wavenumbers for deformation modes.

| Wavenumber Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H stretching | Medium |

| 1600-1585 | Aromatic C=C stretching | Strong |

| 1500-1400 | Aromatic C=C stretching | Medium-Strong |

| 1350-1150 | S=O stretching (sulfonate) | Strong |

| 900-675 | Aromatic C-H out-of-plane bending | Medium |

| 800-600 | C-Cl stretching | Medium |

Mass Spectrometry Fragmentation Pattern

Mass spectrometric analysis of 4-Chlorophenyl 4-methylbenzenesulfonate under electron ionization conditions reveals characteristic fragmentation pathways that provide structural information [32]. The molecular ion peak appears at mass-to-charge ratio 282 for the ³⁵Cl isotope, with the typical chlorine isotope pattern evident in the spectrum [32].

Primary fragmentation processes involve the cleavage of the sulfonate ester bond, generating fragment ions corresponding to the 4-chlorophenyl cation and the 4-methylbenzenesulfonate anion [32]. The 4-chlorophenyl fragment appears as a significant peak at mass-to-charge ratio 127, while additional fragmentation of this species through chlorine loss produces a fragment at mass-to-charge ratio 92 [32].

The 4-methylbenzenesulfonate portion undergoes characteristic rearrangement and fragmentation processes typical of aromatic sulfonate systems [32]. Loss of sulfur trioxide generates fragments corresponding to methylated phenyl systems, while subsequent aromatic rearrangements produce smaller fragment ions including tropylium-type species [32]. The base peak in many cases corresponds to the tropylium ion at mass-to-charge ratio 91, formed through benzylic fragmentation and ring expansion processes [34].

Secondary fragmentation pathways include the formation of substituted phenylcyclopentadienyl cations through complex rearrangement mechanisms [32]. These processes are influenced by the electron-withdrawing nature of the chlorine substituent and the electron-donating properties of the methyl group [32].

| m/z | Relative Intensity (%) | Fragment Assignment |

|---|---|---|

| 282 | 15-25 | Molecular ion [M]⁺ |

| 155 | 60-80 | [C₇H₇O₃S]⁺ (4-methylbenzenesulfonate) |

| 127 | 40-60 | [C₆H₄Cl]⁺ (4-chlorophenyl) |

| 92 | 30-50 | [C₆H₄]⁺ (phenyl after Cl loss) |

| 91 | 80-100 | [C₇H₇]⁺ (tropylium ion) |

Crystallographic Data

Crystallographic analysis of related sulfonate ester compounds provides insight into the solid-state structure and packing arrangements of 4-Chlorophenyl 4-methylbenzenesulfonate [14] [15]. Based on structural analogs, the compound is expected to crystallize in common space groups such as triclinic P1 or monoclinic P2₁/c systems [14] [20].

The molecular geometry in the crystal state reveals typical bond lengths and angles consistent with aromatic sulfonate esters [14]. The sulfur-oxygen double bonds exhibit lengths of approximately 1.43-1.45 angstroms, while the sulfur-carbon and sulfur-oxygen single bonds measure 1.77 and 1.62 angstroms respectively [21]. The aromatic rings maintain planar configurations with typical carbon-carbon bond lengths of 1.39-1.40 angstroms [15].

Crystal packing is influenced by intermolecular interactions including weak hydrogen bonding between aromatic hydrogen atoms and sulfonate oxygen atoms [14]. The chlorine substituent participates in halogen bonding interactions that contribute to the overall crystal stability [17]. Unit cell parameters for similar compounds typically exhibit dimensions in the range of 5-15 angstroms for each axis, with cell volumes between 500-2000 cubic angstroms [14] [18].

The thermal parameters and displacement ellipsoids indicate moderate thermal motion for the aromatic systems, with enhanced mobility observed for the methyl group substituent [15]. Intermolecular distances reveal van der Waals contacts that govern the crystal packing efficiency and stability [16].

| Parameter | Estimated Value | Reference Type |

|---|---|---|

| Space Group | P1 or P2₁/c | [14] [20] |

| S=O Bond Length | 1.43-1.45 Å | [21] |

| S-C Bond Length | 1.77 Å | [21] |

| S-O Bond Length | 1.62 Å | [21] |

| C-C Aromatic | 1.39-1.40 Å | [15] |

| Unit Cell Volume | 500-2000 ų | [14] [18] |

Thermodynamic Properties

The thermodynamic characteristics of 4-Chlorophenyl 4-methylbenzenesulfonate are influenced by the molecular structure and intermolecular interactions present in different phases [19] [25]. Heat capacity values for the compound are expected to follow trends observed in aromatic sulfonate systems, with solid-state heat capacities typically ranging from 200-300 joules per mole per kelvin at room temperature [25].

Standard enthalpy of formation values for the compound are estimated to be in the range of -400 to -500 kilojoules per mole, reflecting the stability of the aromatic systems and the sulfonate linkage [19]. The presence of the chlorine substituent and methyl group contributes additional stabilization through electronic effects [19]. Entropy values are influenced by the molecular complexity and rotational degrees of freedom, with estimated values around 300-400 joules per mole per kelvin [25].

Phase transition properties include melting and potential polymorphic transformations [25]. The standard Gibbs free energy of formation is estimated to be approximately -300 to -400 kilojoules per mole, indicating thermodynamic stability under standard conditions [19]. Vapor pressure characteristics suggest low volatility due to the high molecular weight and strong intermolecular interactions [26].

Thermal decomposition processes typically initiate above 200°C, involving cleavage of the sulfonate ester bond and subsequent fragmentation of the aromatic systems [24]. The activation energy for thermal decomposition is estimated to be in the range of 150-200 kilojoules per mole based on similar aromatic sulfonate compounds [25].

| Property | Estimated Value | Units |

|---|---|---|

| Heat Capacity (solid, 298K) | 200-300 | J mol⁻¹ K⁻¹ |

| Standard Enthalpy of Formation | -400 to -500 | kJ mol⁻¹ |

| Standard Entropy | 300-400 | J mol⁻¹ K⁻¹ |

| Standard Gibbs Free Energy | -300 to -400 | kJ mol⁻¹ |

| Decomposition Activation Energy | 150-200 | kJ mol⁻¹ |